

In-Depth Technical Guide: Initial Characterization of SRI-31040

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Compound of Interest		
Compound Name:	SRI-31040	
Cat. No.:	B610990	Get Quote

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Introduction

SRI-31040 has been identified as a potent, nanomolar allosteric modulator of the dopamine transporter (DAT). This document provides a comprehensive overview of its initial characterization, drawing from foundational research. **SRI-31040**, with the chemical name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(1H-pyrrol-2-yl)ethyl)quinazolin-4-amine, represents a novel class of DAT ligands. Unlike traditional competitive inhibitors that bind to the dopamine active site, **SRI-31040** is believed to bind to a distinct allosteric site, thereby modulating the transporter's function. This unique mechanism of action suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics for dopamine-related central nervous system disorders.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for **SRI-31040**, as characterized in foundational studies. These experiments were conducted using synaptosomes prepared from rat caudate tissue.

Table 1: Inhibition of Dopamine ([3H]DA) Uptake



Compound	IC50 (nM)	Efficacy (Emax)
SRI-31040	Data not available in abstract	Partial Inhibitor

Note: While the specific IC₅₀ and E_{max} values for **SRI-31040** are not available in the public abstracts of the primary research, the compound is characterized as a potent partial inhibitor of dopamine uptake. For comparison, a related compound from the same study, SRI-29574, exhibited an IC₅₀ of 2.3 \pm 0.4 nM and an E_{max} of 68 \pm 2% for [3 H]DA uptake inhibition.

Table 2: Inhibition of [3H]WIN35,428 Binding to DAT

Compound	K _i (nM)
SRI-31040	Significantly less potent than uptake inhibition

Note: Allosteric modulators like **SRI-31040** typically exhibit much lower potency in radioligand binding assays that use competitive inhibitors (like [³H]WIN35,428) compared to their potency in functional assays like uptake inhibition. This discrepancy is a hallmark of allosteric modulation.

Table 3: Effect on d-Amphetamine-Induced [3H]MPP+ Release

Compound	Effect on d-amphetamine EC50 or Emax
SRI-31040	No significant alteration

Note: At concentrations effective for uptake inhibition, **SRI-31040** and related compounds did not significantly affect DAT-mediated reverse transport (efflux) induced by d-amphetamine.

Experimental Protocols

The characterization of **SRI-31040** involved several key in vitro assays to determine its effect on dopamine transporter function. The methodologies described below are based on the primary research publication by Rothman et al. (2015) in the Journal of Pharmacology and Experimental Therapeutics.



Synaptosome Preparation

- Tissue Source: Rat caudate tissue.
- Procedure:
 - The tissue is homogenized in a sucrose buffer.
 - The homogenate undergoes differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.
 - The final synaptosomal pellet is resuspended in an appropriate buffer for use in subsequent assays.

[3H]Dopamine Uptake Inhibition Assay

- Objective: To determine the potency (IC₅₀) and efficacy (E_{max}) of SRI-31040 in inhibiting the reuptake of dopamine by DAT.
- Protocol:
 - Synaptosomes are pre-incubated with various concentrations of SRI-31040 or vehicle control.
 - [3H]Dopamine is added to initiate the uptake reaction.
 - The reaction is allowed to proceed for a short period at a controlled temperature.
 - Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing accumulated [3H]dopamine.
 - The filters are washed with ice-cold buffer to remove unbound radioligand.
 - The amount of radioactivity on the filters is quantified using liquid scintillation counting.
 - Data are analyzed using non-linear regression to determine IC₅₀ and E_{max} values.

[3H]WIN35,428 Binding Assay



• Objective: To assess the affinity (K_i) of **SRI-31040** for the dopamine transporter, using a competitive radioligand that binds to the dopamine binding site.

Protocol:

- Synaptosomal membranes are incubated with a fixed concentration of [3H]WIN35,428 and varying concentrations of SRI-31040.
- The incubation is carried out to equilibrium.
- Bound and free radioligand are separated by rapid filtration.
- The radioactivity retained on the filters is measured.
- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
- IC₅₀ values are determined and converted to K₁ values using the Cheng-Prusoff equation.

DAT-Mediated Release Assay

• Objective: To evaluate the effect of **SRI-31040** on d-amphetamine-induced reverse transport (efflux) of a dopamine analog.

Protocol:

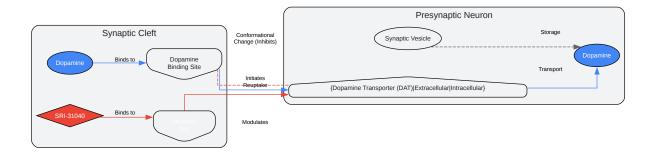
- Synaptosomes are preloaded with a radioactive substrate, such as [³H]MPP+ or [³H]dopamine.
- The preloaded synaptosomes are then exposed to various concentrations of damphetamine in the presence or absence of SRI-31040.
- The amount of radioactivity released from the synaptosomes into the supernatant is measured over time.
- The EC₅₀ and E_{max} of d-amphetamine-induced release are calculated to determine if **SRI-31040** modulates this process.

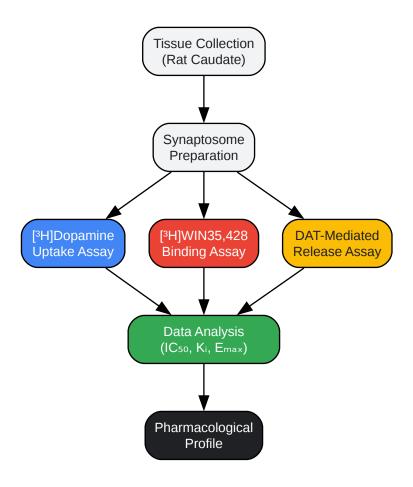


Visualizations Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **SRI-31040** as an allosteric modulator of the dopamine transporter.







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